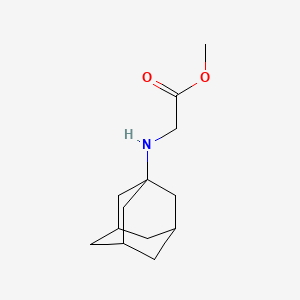
Methyl adamantan-1-ylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl adamantan-1-ylglycinate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl adamantan-1-ylglycinate typically involves the reaction of adamantane derivatives with glycine or its esters. One common method is the reaction of 1-adamantyl bromide with glycine methyl ester in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
化学反应分析
Types of Reactions
Methyl adamantan-1-ylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
Methyl adamantan-1-ylglycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antibacterial properties, as well as its potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
作用机制
The mechanism of action of methyl adamantan-1-ylglycinate involves its interaction with specific molecular targets and pathways. The adamantane framework allows the compound to interact with hydrophobic regions of proteins and membranes, enhancing its stability and bioavailability. The glycine moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantylamine: Explored for its potential in treating neurodegenerative diseases.
Adamantane-1-carboxylic acid: Used as a precursor for the synthesis of various adamantane derivatives.
Uniqueness
Methyl adamantan-1-ylglycinate stands out due to the presence of the glycine moiety, which imparts unique properties such as enhanced solubility and potential biological activity. Its combination of stability, rigidity, and functional versatility makes it a valuable compound for various applications.
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
methyl 2-(1-adamantylamino)acetate |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)8-14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3 |
InChI 键 |
QYJIBYWUUPOWGY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















